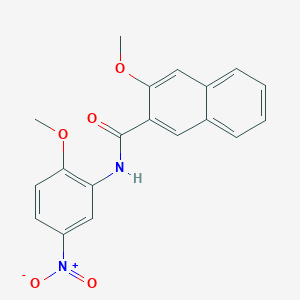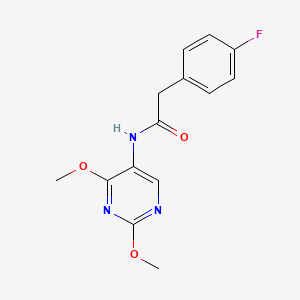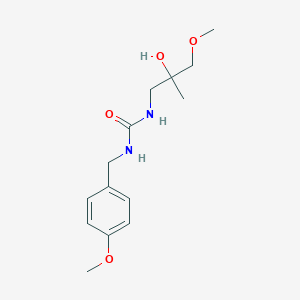
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea is an organic compound that features both hydroxy and methoxy functional groups. Compounds with such functional groups are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its functional groups.
Industry: Use in the production of specialty chemicals or materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea typically involves the reaction of appropriate amines with isocyanates or carbamates under controlled conditions. For instance, one might start with 2-hydroxy-3-methoxy-2-methylpropylamine and react it with 4-methoxybenzyl isocyanate.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The urea moiety can be reduced to corresponding amines.
Substitution: Methoxy groups can be substituted under certain conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions might include acidic or basic environments, depending on the desired substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Mecanismo De Acción
The mechanism of action for 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea would depend on its specific application. Generally, it might interact with biological molecules through hydrogen bonding, hydrophobic interactions, or covalent bonding, affecting molecular pathways and targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Hydroxy-3-methoxypropyl)-3-(4-methoxybenzyl)urea
- 1-(2-Hydroxy-2-methylpropyl)-3-(4-methoxybenzyl)urea
- 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methylbenzyl)urea
Uniqueness
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea is unique due to the specific arrangement and combination of its functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
1-(2-hydroxy-3-methoxy-2-methylpropyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-14(18,10-19-2)9-16-13(17)15-8-11-4-6-12(20-3)7-5-11/h4-7,18H,8-10H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQAMZQACKBCOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)OC)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide](/img/structure/B2485835.png)
![4-[(4-Methylbenzoyl)amino]butanoic acid](/img/structure/B2485838.png)
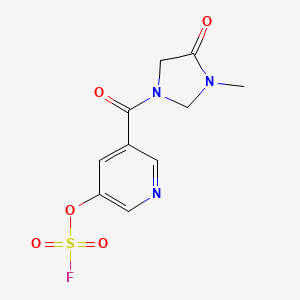
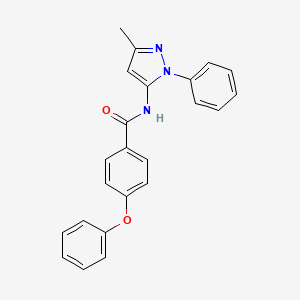
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2485841.png)
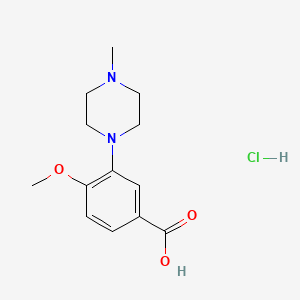
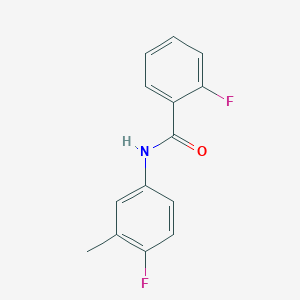
![(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2485845.png)
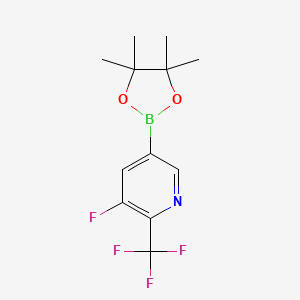
![2-(4-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2485848.png)
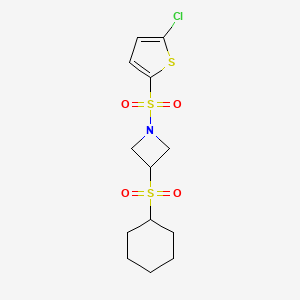
![4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2485852.png)
